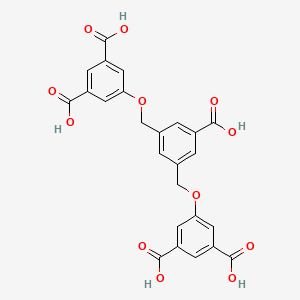
5,5'-(((5-Carboxy-1,3-phenylene)bis(methylene))bis(oxy))diisophthalic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,5’-(((5-Carboxy-1,3-phenylene)bis(methylene))bis(oxy))diisophthalic acid: is a complex organic compound with the molecular formula C23H14O12 and a molecular weight of 482.35 g/mol . This compound is characterized by its white solid form, which is insoluble in water but soluble in organic solvents such as chloroform and xylene . It is primarily used as an intermediate in the synthesis of high-performance polymers and fluorescent dyes .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5,5’-(((5-Carboxy-1,3-phenylene)bis(methylene))bis(oxy))diisophthalic acid typically involves a multi-step chemical process. The specific synthetic route can vary depending on the desired purity and yield. One common method involves the reaction of 5-carboxy-1,3-phenylene with formaldehyde and subsequent oxidation to form the bis(methylene)bis(oxy)diisophthalic acid structure .
Industrial Production Methods: In an industrial setting, the production of this compound is optimized for large-scale synthesis. This often involves the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and the use of catalysts to facilitate the reaction .
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium catalyst.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
科学研究应用
Chemistry:
- Used as an intermediate in the synthesis of high-performance polymers and materials with specific functional properties .
- Employed in the development of fluorescent dyes for various applications.
Biology and Medicine:
- Potential use in the development of drug delivery systems due to its ability to form stable complexes with metal ions .
- Investigated for its role in the synthesis of bioactive compounds.
Industry:
- Utilized in the production of advanced materials for electronics and photonics .
- Applied in the manufacturing of specialty chemicals and coatings.
作用机制
The mechanism by which 5,5’-(((5-Carboxy-1,3-phenylene)bis(methylene))bis(oxy))diisophthalic acid exerts its effects is primarily through its ability to form stable complexes with metal ions. This interaction can influence various molecular pathways, including catalytic processes and the stabilization of reactive intermediates . The compound’s structure allows it to participate in coordination chemistry, making it valuable in the synthesis of metal-organic frameworks and other complex materials .
相似化合物的比较
- 5,5’-((5-Carboxy-1,3-phenylene)bis(oxy))diisophthalic acid
- 5,5’-((Ethane-1,2-diyl)bis(oxy))diisophthalic acid
Comparison:
- 5,5’-((5-Carboxy-1,3-phenylene)bis(oxy))diisophthalic acid: Similar in structure but lacks the methylene bridge, which can influence its reactivity and applications .
- 5,5’-((Ethane-1,2-diyl)bis(oxy))diisophthalic acid: Contains an ethane bridge instead of a methylene bridge, affecting its flexibility and coordination properties .
The unique structure of 5,5’-(((5-Carboxy-1,3-phenylene)bis(methylene))bis(oxy))diisophthalic acid, with its methylene bridges, provides distinct advantages in terms of stability and reactivity, making it a valuable compound in various scientific and industrial applications .
属性
分子式 |
C25H18O12 |
|---|---|
分子量 |
510.4 g/mol |
IUPAC 名称 |
5-[[3-carboxy-5-[(3,5-dicarboxyphenoxy)methyl]phenyl]methoxy]benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C25H18O12/c26-21(27)14-2-12(10-36-19-6-15(22(28)29)4-16(7-19)23(30)31)1-13(3-14)11-37-20-8-17(24(32)33)5-18(9-20)25(34)35/h1-9H,10-11H2,(H,26,27)(H,28,29)(H,30,31)(H,32,33)(H,34,35) |
InChI 键 |
TVSOWOCPQXTATN-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C=C1COC2=CC(=CC(=C2)C(=O)O)C(=O)O)C(=O)O)COC3=CC(=CC(=C3)C(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


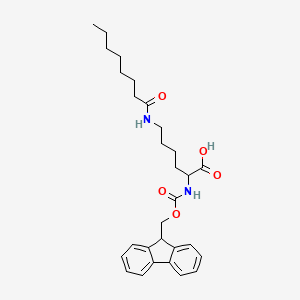
![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(methoxyimino)methyl]-2-phenylacetamide](/img/structure/B12512730.png)

methyl}-2-methylpropane-2-sulfinamide](/img/structure/B12512742.png)
![2,3-Dihydroxypropyl 2-[(octadec-9-enoyl)amino]ethyl hydrogen phosphate](/img/structure/B12512750.png)
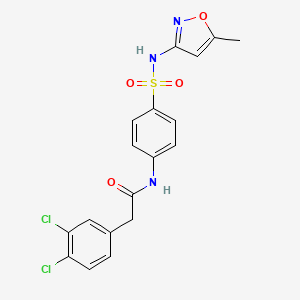
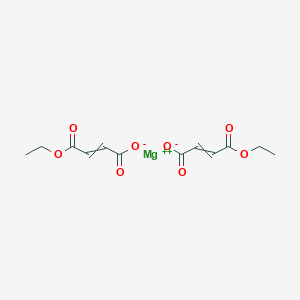
![zinc;2-[carbamimidoyl(methyl)amino]acetic acid;dichloride](/img/structure/B12512760.png)
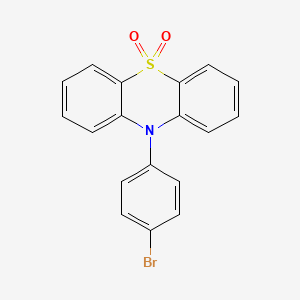
![{[5-Chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-YL]methylidene}amino 3-(trifluoromethyl)benzoate](/img/structure/B12512784.png)
![2-((4-Carbamoylphenyl)amino)-2-oxoethyl 4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B12512788.png)
![11-(2,2-Dimethyl-4,4,8,8-tetraphenyl-3a,8a-dihydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-yl)benzo[b][1]benzazepine](/img/structure/B12512789.png)
![3-Chloro-2-[2-(pyridin-3-yl)ethenyl]-5-(trifluoromethyl)pyridine](/img/structure/B12512791.png)
![N-[(4-chlorophenyl)(2-phenylcyclopropyl)methylidene]hydroxylamine](/img/structure/B12512792.png)
